1,2,3-苯并三嗪-4-硫醇

描述

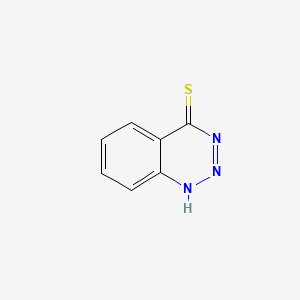

1,2,3-Benzotriazine-4-thiol is a useful research compound. Its molecular formula is C7H5N3S and its molecular weight is 163.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1,2,3-Benzotriazine-4-thiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20122. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,3-Benzotriazine-4-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3-Benzotriazine-4-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学

“1,2,3-苯并三嗪-4-硫醇”衍生物由于其结构与已知具有生物学意义的1,2,3-三唑类似,因此在药物化学领域具有潜在的应用价值。 这些化合物表现出高化学稳定性,通常对酸性或碱性水解以及氧化和还原条件呈惰性,即使在高温下也是如此 。这使得它们适合开发具有改善稳定性特征的新药。

绿色化学

在追求环境友好的化学工艺中,“1,2,3-苯并三嗪-4-硫醇”可以在绿色化学应用中发挥作用。 其衍生物可以使用微波、机械混合、可见光和超声等非传统来源合成,这符合绿色化学的原则,以最大程度地减少废物和能源投入 .

超分子化学

“1,2,3-苯并三嗪-4-硫醇”独特的结构特征使其可用于超分子化学。 它能够与各种金属和有机化合物形成稳定的络合物,可导致具有特定功能的新材料的开发 .

有机合成

“1,2,3-苯并三嗪-4-硫醇”是有机合成中用途广泛的构建单元。 它可用于构建具有潜在应用的复杂分子,包括药物化学和材料科学 .

生物偶联

由于其反应性硫醇基团,“1,2,3-苯并三嗪-4-硫醇”在生物偶联策略中很有用。 它可用于将生物分子连接到表面或其他分子,这对于生物传感器和诊断工具的开发至关重要 .

荧光成像

“1,2,3-苯并三嗪-4-硫醇”的电子特性使其成为荧光成像应用的候选者。 通过修改其结构,可以调整它以在特定波长发射荧光,这在生物研究和医学诊断中很有价值 .

作用机制

Target of Action

The primary target of 1,2,3-Benzotriazine-4-thiol is 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a functional protein found in almost all aerobic organisms . In the field of pesticides, HPPD is recognized as an important target for herbicides due to its unique biological function in plants .

Mode of Action

The compound interacts with its target, HPPD, by inhibiting its function . The Auto Core Fragment in silico Screening (ACFIS) server identified potential HPPD inhibitors with 1,2,3-benzotriazine-4-one through a pharmacophore-associated fragment virtual screening (PFVS) method . This led to the synthesis of a family of 1,2,3-benzotriazine-4-one derivatives .

Biochemical Pathways

The inhibition of HPPD affects the tyrosine catabolism pathway, which is crucial for the synthesis of plastoquinones and tocopherols, essential molecules for the photosynthesis process in plants. The inhibition of HPPD leads to a deficiency in these molecules, causing bleaching and death in plants .

Result of Action

The result of the action of 1,2,3-Benzotriazine-4-thiol is the inhibition of HPPD, leading to the death of plants due to the disruption of essential biochemical pathways . This makes it a potential candidate for use as a herbicide.

生化分析

Biochemical Properties

1,2,3-Benzotriazine-4-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as protein disulfide isomerase and ERp57, which are involved in the formation and rearrangement of disulfide bonds in proteins . These interactions are essential for the proper folding and functioning of many proteins. Additionally, 1,2,3-Benzotriazine-4-thiol can form complexes with metal ions, further influencing its biochemical properties and interactions.

Cellular Effects

The effects of 1,2,3-Benzotriazine-4-thiol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 1,2,3-Benzotriazine-4-thiol has demonstrated antiproliferative effects by inhibiting the growth of microvascular endothelial cells and various cancer cell lines . This compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular function and viability.

Molecular Mechanism

At the molecular level, 1,2,3-Benzotriazine-4-thiol exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, its interaction with protein disulfide isomerase and ERp57 involves the formation of disulfide bonds, which are crucial for protein folding . Additionally, 1,2,3-Benzotriazine-4-thiol can inhibit or activate enzymes, leading to changes in cellular processes such as signal transduction and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3-Benzotriazine-4-thiol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term exposure to 1,2,3-Benzotriazine-4-thiol in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1,2,3-Benzotriazine-4-thiol vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

1,2,3-Benzotriazine-4-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The metabolic flux of 1,2,3-Benzotriazine-4-thiol can influence the levels of various metabolites, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,2,3-Benzotriazine-4-thiol is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to bind to metal ions also affects its distribution and bioavailability.

Subcellular Localization

The subcellular localization of 1,2,3-Benzotriazine-4-thiol is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with thiol isomerases such as protein disulfide isomerase and ERp57 . These interactions are essential for the proper folding and functioning of proteins. Additionally, post-translational modifications and targeting signals can direct 1,2,3-Benzotriazine-4-thiol to specific cellular compartments, influencing its biochemical properties and effects.

属性

IUPAC Name |

1H-1,2,3-benzotriazine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHTXRQJQMFAPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180007 | |

| Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-88-1 | |

| Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002536881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Benzotriazin-4-yl hydrosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)